
Uniconazole-P
Overview
Description
Uniconazole-P is a triazole-based plant growth regulator widely used in agriculture and horticulture. It is known for its ability to inhibit gibberellin biosynthesis, thereby reducing plant height and promoting more compact growth. This compound is particularly effective in controlling the growth of ornamental plants and fruiting vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uniconazole-P is synthesized through a multi-step chemical process. The key steps involve the formation of the triazole ring and the introduction of the chlorophenyl and dimethyl groups. The synthetic route typically starts with the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-2-butanone. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization with triethyl orthoformate to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Uniconazole-P undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong oxidizing agents and can form different oxidation products depending on the conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed for their biological activity and efficacy .
Scientific Research Applications
Uniconazole-P has a wide range of scientific research applications:
Agriculture: Used to control plant height and improve crop yield under stress conditions such as drought and salinity
Biology: Studied for its effects on plant physiology, including photosynthesis and carbon metabolism.
Medicine: Investigated for its potential antifungal properties due to its triazole structure.
Industry: Utilized in the production of ornamental plants to maintain a marketable size and delay flowering.
Mechanism of Action
Uniconazole-P exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for promoting stem elongation. The compound specifically targets the enzyme ent-kaurene oxidase, which is crucial in the gibberellin biosynthesis pathway . This inhibition leads to reduced stem elongation and more compact plant growth. Additionally, this compound has been shown to enhance stress tolerance in plants by regulating antioxidant enzyme activities and osmotic balance .
Comparison with Similar Compounds
Uniconazole-P is often compared with other triazole-based plant growth regulators such as paclobutrazol and flurprimidol. While all these compounds inhibit gibberellin biosynthesis, this compound is noted for its higher potency and broader spectrum of activity .
Similar Compounds
Paclobutrazol: Another triazole compound used for similar purposes but generally less potent.
Flurprimidol: Known for its effectiveness in turf management but less commonly used in ornamental horticulture.
This compound stands out due to its higher efficacy and versatility in various agricultural and horticultural applications.
Biological Activity
Uniconazole-P is a plant growth regulator (PGR) that primarily functions as an inhibitor of gibberellin biosynthesis, which plays a critical role in plant growth and development. This compound has garnered attention for its diverse biological activities, particularly in enhancing drought tolerance, modifying plant morphology, and influencing physiological processes.
This compound acts by inhibiting the enzyme abscisic acid (ABA) 8′-hydroxylase, a key enzyme involved in ABA catabolism. This inhibition leads to increased levels of endogenous ABA, which is crucial for plant stress responses, particularly under drought conditions. Research indicates that this compound is a strong competitive inhibitor of ABA 8′-hydroxylase with an inhibition constant () of 8.0 nM, making it more effective than other PGRs like paclobutrazol and tetcyclacis .
Effects on Plant Morphology
This compound has been shown to significantly affect plant morphology by reducing stem elongation and promoting stem diameter growth. In various studies, plants treated with this compound exhibited shorter heights and thicker stems compared to untreated controls. This morphological change is beneficial for protecting plants from mechanical damage and improving their overall stability .
Physiological Responses
The application of this compound has been linked to several physiological changes in plants:
- Drought Tolerance : Treated plants showed enhanced drought resistance due to increased ABA levels, which help in closing stomata and reducing water loss .
- Physiological Metabolism : Studies have demonstrated that this compound promotes physiological metabolism, leading to better nutrient uptake and utilization .
- Stress Responses : The compound's ability to modulate stress responses makes it valuable in agricultural practices, particularly in regions prone to water scarcity.
Toxicological Profile
While this compound is effective as a PGR, its safety profile has been evaluated through various studies. The compound exhibits moderate acute oral toxicity with an LD50 of approximately 430 mg/kg in rats . Long-term studies indicate potential liver effects at high doses, including increased liver weights and histopathological changes. However, no significant carcinogenic effects have been observed across multiple studies .
Table 1 summarizes key toxicological findings related to this compound:
Study Type | Findings | NOEL (mg/kg bw/day) |
---|---|---|
Acute Oral Toxicity | LD50 = 430 mg/kg (females), 460 mg/kg (males) | - |
Chronic Study | Increased liver weights and histopathological changes | 5 |
Long-Term Study | No increase in tumor incidence | 200 |
Case Studies
Several case studies have highlighted the practical applications of this compound in agriculture:
- Ornamental Horticulture : this compound is widely used in ornamental horticulture to control plant height and improve the aesthetic appeal of flowering plants. Studies show that application results in more compact growth forms without compromising flowering quality.
- Vegetable Production : In vegetable crops, this compound has been shown to enhance resistance to environmental stresses such as salinity and drought. For instance, tomato plants treated with this compound demonstrated improved fruit yield and quality under saline conditions .
- Field Trials : Field trials involving various crops have reported that this compound application leads to higher biomass accumulation and improved stress resilience compared to untreated controls.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for studying Uniconazole-P’s effects on seed germination and gene expression?
Methodological Answer:
- Population (P): Use germinating seeds (e.g., Arabidopsis mutants like pkl or wild-type) .
- Intervention (I): Apply this compound at concentrations inhibiting gibberellin (GA) biosynthesis (e.g., 10 µM) .
- Comparison (C): Compare treated vs. untreated groups, or combine with GA3 co-application to reverse effects .
- Outcome (O): Quantify gene expression changes via RNA-seq or RT-qPCR (e.g., 26 genes with PKL-dependent expression in pkl mutants) .
- Time (T): Monitor outcomes over 48–96 hours post-treatment, aligning with peak transcriptional responses .
- Data Presentation: Use tables to summarize fold changes in gene expression (e.g., 33% increase in 10 genes) and figures for rhythmic expression patterns (e.g., Fourier-transformed amplitude data) .
Q. How does this compound interact with gibberellin signaling pathways in plants?
Methodological Answer:
- Mechanistic Studies: Apply this compound to suppress GA biosynthesis, then measure downstream effects (e.g., XSP30 gene expression in leaves) using time-series experiments .
- Pharmacological Rescue: Co-apply GA3 to test reversibility of this compound effects (e.g., restored XSP30 oscillation patterns) .
- Data Interpretation: Use scatter plots to correlate GA levels (measured via LC-MS) with transcriptional outputs, noting antagonistic relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role as a gene expression enhancer and suppressor?
Methodological Answer:
- Case Study: In pkl mutants, this compound enhances embryonic gene expression but suppresses GA-responsive genes. This paradox arises from its indirect modulation of chromatin remodeling via PKL .
- Experimental Design: Conduct genome-wide ChIP-seq to map histone H3K27me3 changes under this compound treatment, comparing wild-type and pkl mutants .
- Data Integration: Overlay transcriptomic and epigenomic datasets to identify loci where this compound alters both histone marks and gene expression .
Q. What advanced ecological risk assessment models are used to predict this compound’s environmental impact?
Methodological Answer:
- Exposure Modeling: Use SWCC (Surface Water Concentration Calculator) and PRZM-GW for aquatic EECs (Estimated Environmental Concentrations) at maximum application rates .
- Toxicity Data: Reference EPA ECOTOX database for LC50 values (e.g., 7.64 mg/L for carp) and terrestrial plant sensitivity .
- Risk Characterization: Compare EECs with toxicity thresholds using probabilistic models, incorporating persistence data (half-life >100 days in soil) .
Q. How can combinatorial experimental designs improve understanding of this compound’s genome-wide effects?
Methodological Answer:
- Dual-Treatment Approach: Combine this compound application with genetic perturbations (e.g., pkl mutation) to identify synergistic or antagonistic interactions .
- Statistical Power: Use factorial ANOVA to dissect main effects (this compound vs. control) and interaction terms (this compound × genotype) .
- Visualization: Generate heatmaps of co-regulated gene clusters, annotated with GO terms (e.g., “embryo development”) .
Q. What strategies validate this compound’s role in epigenetic regulation during seed development?
Methodological Answer:
- Histone Modification Analysis: Perform immunoblotting or ChIP-qPCR for H3K27me3 in this compound-treated seeds, comparing with GA-deficient mutants .
- Mutant Validation: Use CRISPR-edited lines lacking PKL or GA receptors to test dependency of this compound effects .
- Data Reproducibility: Replicate experiments across multiple seed batches, reporting mean ± SEM for H3K27me3 levels .
Q. How should researchers address gaps in this compound’s dietary and non-target organism risk assessments?
Methodological Answer:
- Dietary Exposure: Use EPA tolerance assessments (e.g., aggregate exposure <0.1 mg/kg/day) and refine with biomonitoring data if available .
- Non-Target Analysis: Apply TerrPlant model to estimate risks for pollinators (e.g., honeybee LD50 >20 µg/bee) .
- Uncertainty Quantification: Conduct Monte Carlo simulations to account for variability in application rates and environmental persistence .
Properties
IUPAC Name |
(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MAUPQMMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035002 | |
Record name | Uniconazole-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-17-4 | |
Record name | Uniconazole P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uniconazole-P [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uniconazole-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Uniconazole P | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNICONAZOLE-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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